molecular formula C21H20IN3O3S B4551407 6-iodo-3-(2-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone

6-iodo-3-(2-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone

Cat. No.: B4551407
M. Wt: 521.4 g/mol
InChI Key: JHYHZYLAGSQKDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-iodo-3-(2-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C21H20IN3O3S and its molecular weight is 521.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 521.02701 g/mol and the complexity rating of the compound is 655. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Quinazolinone derivatives have been synthesized and evaluated for their antitumor activity. Studies reveal that certain 2-thieno-4(3H)-quinazolinone analogs demonstrate significant antitumor properties, with GI(50) values indicating potent activity compared to known drugs. These findings suggest that quinazolinone analogs could serve as templates for developing more potent antitumor agents, highlighting their potential in cancer research (Al-Obaid et al., 2009).

Corrosion Inhibition

Quinazolinone derivatives have also been identified as effective corrosion inhibitors for mild steel in acidic media. The inhibition efficiency of these compounds increases with concentration, reaching high values at specific concentrations. This application is crucial for protecting metals in industrial processes, demonstrating the chemical versatility and practical utility of quinazolinone derivatives in materials science (Errahmany et al., 2020).

Antimicrobial Activity

Research has shown that novel quinazolinone compounds possess significant antimicrobial potency. Synthesis of new furothiazolo pyrimido quinazolinones and their evaluation against various bacteria and fungi have shown excellent growth inhibition, indicating their potential as antimicrobial agents. This area of application is critical for developing new antibiotics and addressing antimicrobial resistance (Abu‐Hashem, 2018).

Insecticidal and Antimicrobial Activities

Certain heterocyclic derivatives of quinazolinone have been synthesized and screened for insecticidal, anti-fungal, and antibacterial activities. These studies reveal the potential of quinazolinone derivatives in agricultural applications, specifically for pest control and plant protection (Singh et al., 2006).

Synthesis Techniques

Advancements in synthesis techniques for quinazolinones have been explored, including one-pot methods and solvent-free conditions. These methods aim to improve the efficiency and environmental friendliness of producing quinazolinone derivatives, which is essential for sustainable chemical manufacturing (Cheng et al., 2013).

Properties

IUPAC Name

6-iodo-3-(2-methylphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20IN3O3S/c1-14-4-2-3-5-18(14)25-20(27)16-12-15(22)6-7-17(16)23-21(25)29-13-19(26)24-8-10-28-11-9-24/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYHZYLAGSQKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CC(=C3)I)N=C2SCC(=O)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-iodo-3-(2-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone
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6-iodo-3-(2-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone
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6-iodo-3-(2-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone
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6-iodo-3-(2-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone
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6-iodo-3-(2-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.